molecular formula C16H24O5 B14007349 Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate CAS No. 74808-31-4

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate

Cat. No.: B14007349
CAS No.: 74808-31-4
M. Wt: 296.36 g/mol
InChI Key: NFZUFYHISMDAIZ-UHFFFAOYSA-N
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Description

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate is a complex organic compound characterized by its unique cyclopropane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate typically involves multiple steps, starting from simpler cyclopropane derivatives. The process may include the following steps:

    Formation of Cyclopropyl Derivatives: Initial steps involve the preparation of cyclopropyl derivatives through reactions such as cyclopropanation.

    Hydroxylation: Hydroxyl groups are introduced via hydroxylation reactions under controlled conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl Methyl Ketone: Shares the cyclopropane structure but differs in functional groups.

    Ethyl Cyclopentene Carboxylate: Similar ester functionality but with a different ring structure.

    1-Aminocyclopropane-1-carboxylate: Similar cyclopropane ring but with an amino group.

Uniqueness

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate is unique due to its multiple cyclopropane rings and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

74808-31-4

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxymethyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C16H24O5/c1-3-20-12(17)14(7-8-14)16(19,11-5-6-11)15(9-10-15)13(18)21-4-2/h11,19H,3-10H2,1-2H3

InChI Key

NFZUFYHISMDAIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(C2CC2)(C3(CC3)C(=O)OCC)O

Origin of Product

United States

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